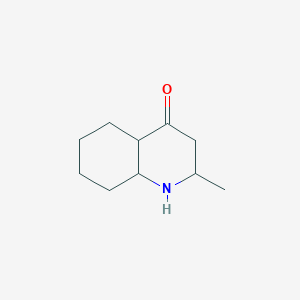
2-Methyl-octahydro-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-octahydro-quinolin-4-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies . For instance, Doebner–von Miller reaction protocol is one of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1CC(=O)C2CCCCC2N1 . This compound has an average mass of 167.248 Da and a monoisotopic mass of 167.131012 Da .科学的研究の応用
Catalyst- and Solvent-Free Synthesis
A notable application of quinolin-4-one derivatives is in the innovative synthesis methods. For instance, a study by Alizadeh and Rezvanian (2014) reports a catalyst- and solvent-free synthesis of octahydro-imidazo[1,2-a]quinolin-6-ones, showcasing a method that avoids the use of expensive catalysts and toxic solvents, leading to potentially bioactive compounds in excellent yields. This methodology highlights the environmental and economic benefits of adopting green chemistry practices in the synthesis of quinoline derivatives (Alizadeh & Rezvanian, 2014).
Anticancer Activity
Quinolin-4-one derivatives have also been explored for their potential anticancer properties. Desai et al. (2017) synthesized and evaluated novel quinolin-2-one derivatives as possible anticancer agents. Their study provides insights into the synthesis, characterization, and anticancer activity evaluation, indicating some compounds showed promising activity against specific cancer cell lines, contributing to the search for new anticancer drugs (Desai et al., 2017).
Environmental Sensing and Material Science
The versatility of quinolin-4-one derivatives extends to environmental sensing. A study by You et al. (2015) designed a highly selective colorimetric chemosensor based on quinoline derivatives for detecting Cu(2+) in aqueous media, demonstrating the practical application of quinoline derivatives in environmental monitoring and safety (You et al., 2015).
Synthesis of Bioactive Compounds
Quinoline derivatives are crucial for synthesizing bioactive compounds. Glasnov, Stadlbauer, and Kappe (2005) detailed a microwave-assisted multistep synthesis of 4-arylquinolin-2(1H)-ones, employing palladium-catalyzed cross-coupling chemistry. This method highlights the efficient synthesis of biologically active quinolin-2(1H)-ones, emphasizing the role of controlled microwave-assisted organic synthesis in modern drug discovery (Glasnov, Stadlbauer, & Kappe, 2005).
作用機序
Target of Action
Quinoline-based compounds, which 2-methyl-octahydro-quinolin-4-one is a part of, have been reported to have diverse biological activities .
Mode of Action
Quinoline-containing compounds have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-based compounds have been reported to affect various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Quinoline-based compounds have been reported to have diverse biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant and diuretic activities .
特性
IUPAC Name |
2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPKWHFVCCJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2CCCCC2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
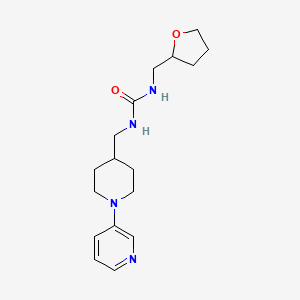

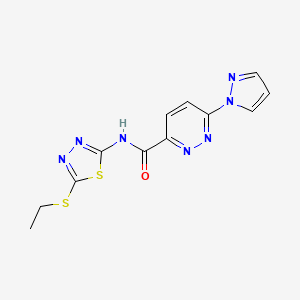
![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)
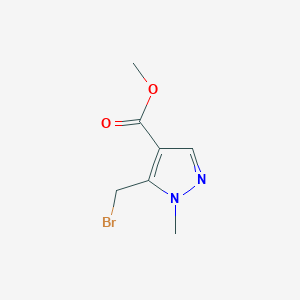
![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)
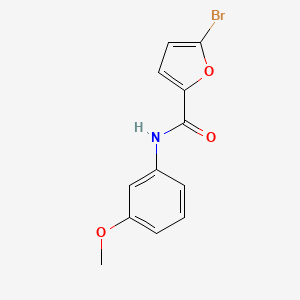
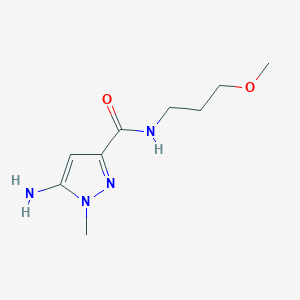
![3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)
![3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)
![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)
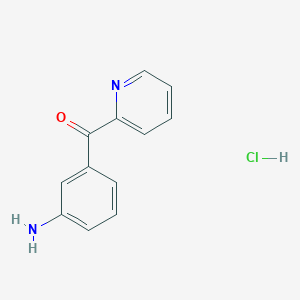
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2692982.png)
![N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide](/img/structure/B2692983.png)
